Chiral Identity: (S) vs (R) Enantiomer
(S)-Phenyl 2-aminopropanoate hydrochloride (CAS 81086-62-6) is the L-enantiomer of the phenyl ester of alanine. The (R)-enantiomer (CAS 72408-60-7 or 268749-51-5) is a distinct chemical entity with opposite optical rotation. In asymmetric catalysis and chiral resolution, the choice of enantiomer dictates the stereochemical outcome of the reaction. While direct head-to-head quantitative performance data for this specific ester is not available in the open literature, the fundamental principle of enantioselectivity is well-established [1].
| Evidence Dimension | Chirality |
|---|---|
| Target Compound Data | (S)-configuration (L-enantiomer) |
| Comparator Or Baseline | (R)-configuration (D-enantiomer) |
| Quantified Difference | Opposite optical rotation; distinct enantiomer |
| Conditions | N/A |
Why This Matters
For applications requiring a specific stereochemical outcome, the correct enantiomer must be procured; substitution with the opposite enantiomer will lead to incorrect diastereomers and failed experiments.
- [1] Caumul P, Koonja P, Namooya N, Prayag A, Joondan N, Jhaumeer-Laulloo S. The use of optically active O-alkyl ester hydrochlorides of L-phenylalanine and L-tyrosine as chiral micellar media for the catalysis of diels-alder reactions. Bull Chem Soc Ethiop. 2017;31(3):509-518. View Source
